Dexamisole hydrochloride

Description

Structure

3D Structure of Parent

Properties

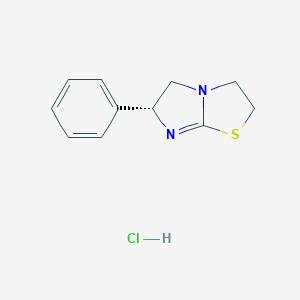

IUPAC Name |

(6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@@H](CN21)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168050 |

Source

|

| Record name | Dexamisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16595-76-9 |

Source

|

| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, hydrochloride (1:1), (6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16595-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamisole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMISOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84VUY5WNF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dexamisole hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamisole, the (R)-enantiomer of the racemic compound tetramisole, is a synthetic imidazothiazole derivative.[1][2][3] Unlike its levorotatory counterpart, levamisole, which is known for its anthelmintic and immunomodulatory properties, dexamisole has been primarily investigated for its effects on the central nervous system, where it exhibits properties characteristic of an antidepressant.[4] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for dexamisole hydrochloride.

Chemical Structure and Properties

Dexamisole is structurally defined as (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][4][5]thiazole.[4] The hydrochloride salt is the common form used in research and pharmaceutical preparations.

Physicochemical Properties of Dexamisole and its Hydrochloride Salt

| Identifier | Value | Reference |

| IUPAC Name | (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][4][5]thiazole hydrochloride | [4] |

| Synonyms | (+)-Tetramisole hydrochloride, Dextramisole hydrochloride | [4] |

| CAS Number | 16595-80-5 (for Levamisole HCl, often used interchangeably for enantiomers) | |

| Molecular Formula | C₁₁H₁₂N₂S · HCl | [4] |

| Molecular Weight | 240.75 g/mol | [4] |

| Appearance | White to pale cream crystalline powder (inferred from Tetramisole HCl) |

| Property | Value | Notes |

| Melting Point | ~266-267 °C | Data for Tetramisole hydrochloride. The melting point of enantiomers is typically identical to the racemate. |

| Solubility | Freely soluble in water and methanol. Soluble in ethanol. | Data for Levamisole hydrochloride. Enantiomers generally share similar solubility profiles. |

| pKa | Not available | |

| LogP (Dexamisole base) | 1.8 | Computed value. |

Pharmacology

Mechanism of Action

The primary pharmacological activity of dexamisole is the inhibition of norepinephrine reuptake, which points to a central noradrenergic mechanism for its antidepressant effects. By blocking the norepinephrine transporter (NET), dexamisole increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This action is consistent with the mechanism of several tricyclic antidepressants.

Pharmacological Profile

Studies have shown that dexamisole exhibits a pharmacological profile similar in some aspects to tricyclic antidepressants. It has been observed to antagonize reserpine-induced hypothermia and reduce immobility time in the despair test in rats, both common indicators of antidepressant activity. Its effects are blocked by phenoxybenzamine, an alpha-adrenergic antagonist, further supporting its action on the noradrenergic system.

Synthesis and Chiral Separation

Dexamisole can be obtained through the resolution of racemic tetramisole. A common method involves the use of a chiral resolving agent, such as dibenzoyl-D-tartaric acid, to selectively precipitate one of the enantiomers.

Experimental Protocol: Chiral Resolution of Tetramisole

This protocol describes a general procedure for the separation of tetramisole enantiomers.

-

Salt Formation: Dissolve racemic tetramisole in a suitable solvent, such as methanol. In a separate container, dissolve an equimolar amount of dibenzoyl-D-tartaric acid in the same solvent.

-

Precipitation: Mix the two solutions. The diastereomeric salt of one of the enantiomers will have lower solubility and will precipitate out of the solution. For the separation of levamisole (the (S)-enantiomer), dibenzoyl-D-tartaric acid is effective.

-

Isolation: The precipitated diastereomeric salt is collected by filtration.

-

Liberation of the Free Base: The isolated salt is then treated with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free base of the enantiomerically enriched tetramisole.

-

Extraction: The free base is extracted into an organic solvent.

-

Hydrochloride Salt Formation: The desired enantiomer (dexamisole) can be converted to its hydrochloride salt by treating the solution of the free base with hydrochloric acid.

-

Crystallization: The this compound is then isolated by crystallization.

Experimental Protocols

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify dexamisole and levamisole from a racemic mixture.

Methodology:

-

Chromatographic System: An Agilent 1100 HPLC system or equivalent.

-

Column: Lux® i-Amylose-3 chiral stationary phase.

-

Mobile Phase: Hexane:Isopropanol (80:20) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector at an appropriate wavelength.

Procedure:

-

Prepare a standard solution of racemic tetramisole hydrochloride in the mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the two enantiomers. The retention times will be different for dexamisole and levamisole, allowing for their separation and quantification.

In Vitro Norepinephrine Reuptake Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of dexamisole on the norepinephrine transporter.

Methodology:

-

Cell Line: HEK293 cells stably expressing the human norepinephrine transporter (hNET).

-

Radioligand: [³H]Nisoxetine or [³H]Norepinephrine.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Test Compound: this compound dissolved in assay buffer over a range of concentrations.

-

Instrumentation: Scintillation counter.

Procedure:

-

Cell Preparation: Culture hNET-HEK293 cells to confluency in appropriate culture plates.

-

Assay Setup: On the day of the experiment, wash the cells with KRH buffer.

-

Incubation: Add the radioligand and varying concentrations of this compound to the cells. Incubate at room temperature for a specified time (e.g., 60 minutes). Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor, such as desipramine.

-

Termination: Terminate the assay by rapidly washing the cells with ice-cold KRH buffer to remove unbound radioligand.

-

Quantification: Lyse the cells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of dexamisole. Calculate the IC₅₀ value, which is the concentration of dexamisole that inhibits 50% of the specific binding of the radioligand.

In Vitro Monoamine Oxidase (MAO) Activity Assay (Fluorometric)

Objective: To assess the inhibitory effect of dexamisole on MAO-A and MAO-B activity.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: A suitable substrate for MAO that generates hydrogen peroxide upon oxidation (e.g., tyramine).

-

Detection Reagent: A fluorometric probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product (e.g., Amplex Red).

-

Instrumentation: Fluorescence microplate reader.

Procedure:

-

Reaction Setup: In a 96-well microplate, add the MAO enzyme (either MAO-A or MAO-B), HRP, and the fluorometric probe to the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) and a no-inhibitor control.

-

Initiation of Reaction: Add the MAO substrate to all wells to start the reaction.

-

Measurement: Measure the fluorescence kinetically over a period of time (e.g., 30 minutes) at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of reaction for each concentration of dexamisole. Plot the percentage of inhibition of MAO activity versus the concentration of dexamisole to determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

Norepinephrine Signaling Pathway and Dexamisole's Point of Intervention

The antidepressant effect of dexamisole is primarily attributed to its interaction with the noradrenergic signaling pathway. The following diagram illustrates this pathway and the role of dexamisole.

Caption: Dexamisole inhibits the norepinephrine transporter (NET).

Experimental Workflow for Chiral Separation and Analysis

The following diagram outlines the workflow for the chiral separation and analysis of dexamisole.

Caption: Workflow for the chiral separation of tetramisole enantiomers.

Conclusion

This compound is a compound of significant interest for its potential antidepressant properties, which are mediated through the inhibition of norepinephrine reuptake. This guide provides a foundational understanding of its chemical and pharmacological characteristics, along with detailed experimental protocols for its study. Further research into its specific binding affinities and in vivo efficacy will be crucial for its potential development as a therapeutic agent.

References

- 1. Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dexamisole | C11H12N2S | CID 66374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antidepressant-like Profile of Dexamisole Hydrochloride: A Technical Guide to its Noradrenergic Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Dexamisole hydrochloride, a compound recognized for its pharmacological profile akin to tricyclic antidepressants. This document, intended for researchers, scientists, and drug development professionals, synthesizes the current understanding of Dexamisole's interaction with the central noradrenergic system, supported by available data, detailed experimental protocols, and visual representations of its proposed signaling pathways.

Core Mechanism: Enhancement of Noradrenergic Neurotransmission

This compound, the dextrorotatory enantiomer of tetramisole, exerts its primary pharmacological effects by modulating noradrenergic signaling in the central nervous system. The core of its mechanism lies in the inhibition of norepinephrine reuptake, leading to an increased concentration of this neurotransmitter in the synaptic cleft and subsequent enhancement of adrenergic neurotransmission. This action is consistent with the observed antidepressant-like effects in preclinical models.

Noradrenergic Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted below. By blocking the norepinephrine transporter (NET), Dexamisole prevents the reuptake of norepinephrine from the synapse into the presynaptic neuron. This leads to a prolonged presence of norepinephrine in the synaptic cleft, thereby increasing the activation of postsynaptic α- and β-adrenergic receptors.

Caption: Proposed mechanism of Dexamisole's antidepressant-like action.

Quantitative Data

| Parameter | Value | Assay | Source |

| Effective Concentration for NE Uptake Inhibition | 2.5 µM - 40 µM | Inhibition of ³H-norepinephrine uptake in dog saphenous vein | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in elucidating the mechanism of action of this compound.

In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol outlines the methodology to assess the inhibitory effect of this compound on the uptake of radiolabeled norepinephrine in isolated tissue preparations.[1]

Objective: To determine the potency of this compound in inhibiting norepinephrine reuptake.

Materials:

-

Isolated dog saphenous vein strips

-

Krebs-Ringer bicarbonate solution (gassed with 95% O₂ and 5% CO₂)

-

³H-norepinephrine

-

This compound

-

Scintillation counter

-

Superfusion apparatus

Procedure:

-

Prepare strips of dog saphenous vein and mount them in a superfusion apparatus.

-

Perfuse the tissue with Krebs-Ringer bicarbonate solution at a constant flow rate.

-

Incubate the tissue with ³H-norepinephrine to allow for uptake into the adrenergic nerve terminals.

-

After a washout period to remove excess radiolabel, collect superfusate fractions to establish a baseline of spontaneous ³H-norepinephrine efflux.

-

Introduce this compound at various concentrations (e.g., 2.5 µM to 40 µM) into the perfusion medium.

-

Stimulate the nerves electrically to induce the release of ³H-norepinephrine.

-

Collect superfusate fractions during and after stimulation.

-

Quantify the amount of ³H-norepinephrine and its metabolites in the collected fractions using a scintillation counter.

-

Calculate the percentage inhibition of ³H-norepinephrine uptake by comparing the total tritium overflow in the presence and absence of this compound.

Caption: Experimental workflow for the in vitro norepinephrine reuptake assay.

In Vivo Forced Swim Test (Rat)

This protocol is a standard behavioral assay used to screen for antidepressant-like activity. Dexamisole has been shown to reduce immobility time in this test, an effect consistent with antidepressant drugs.

Objective: To assess the antidepressant-like effect of this compound in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

Cylindrical water tank (40 cm high, 20 cm in diameter)

-

Water (25 ± 1 °C)

-

This compound

-

Vehicle control (e.g., saline)

-

Video recording and analysis software

Procedure:

-

Pre-test session (Day 1): Individually place each rat in the water tank for 15 minutes. This session serves to induce a state of behavioral despair.

-

After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

-

Test session (Day 2): 24 hours after the pre-test session, administer this compound or vehicle control intraperitoneally.

-

60 minutes after injection, place the rats back into the water tank for a 5-minute test session.

-

Record the entire 5-minute session for each animal.

-

Score the duration of immobility, defined as the time the rat spends floating motionless or making only small movements necessary to keep its head above water.

-

A significant decrease in immobility time in the Dexamisole-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Caption: Workflow for the in vivo forced swim test in rats.

In Vivo Hind Limb Flexor Reflex in Spinal Rats

This experiment helps to assess the central noradrenergic activity of a compound. Dexamisole has been shown to stimulate this reflex, an effect that is blocked by an alpha-adrenergic antagonist.

Objective: To evaluate the central noradrenergic activity of this compound.

Materials:

-

Spinal rats (spinal cord transected at the thoracic level)

-

This compound

-

Phenoxybenzamine (alpha-adrenergic antagonist)

-

Apparatus for recording hind limb flexion

Procedure:

-

Prepare spinal rats by transecting the spinal cord at the thoracic level under anesthesia. Allow for recovery.

-

Administer this compound intravenously.

-

Record the frequency and amplitude of the hind limb flexor reflex.

-

To confirm the noradrenergic mechanism, pre-treat a separate group of spinal rats with phenoxybenzamine before administering this compound.

-

Observe for the blockade of the Dexamisole-induced stimulation of the hind limb flexor reflex in the phenoxybenzamine pre-treated group.

Conclusion

The available evidence strongly indicates that this compound's mechanism of action is centered on the enhancement of noradrenergic neurotransmission through the inhibition of norepinephrine reuptake. This is supported by both in vitro and in vivo studies demonstrating its interaction with the noradrenergic system and its antidepressant-like behavioral effects. Further research to quantify its binding affinity and inhibitory potency for the norepinephrine transporter will provide a more complete understanding of its pharmacological profile. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and similar compounds targeting the central noradrenergic system for the potential treatment of depressive disorders.

References

Dexamisole vs. Levamisole: A Stereochemical and Activity Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramisole, a synthetic imidazothiazole derivative, exists as a racemic mixture of two stereoisomers: the levorotatory (S)-enantiomer, levamisole, and the dextrorotatory (R)-enantiomer, dexamisole. While chemically similar, these enantiomers exhibit markedly different pharmacological profiles. Levamisole is a potent anthelmintic and a well-documented immunomodulator. In contrast, dexamisole possesses negligible anthelmintic properties but displays notable antidepressant-like activity, attributed to its influence on central noradrenergic pathways. This technical guide provides a comprehensive analysis of the stereochemistry, mechanisms of action, and key experimental findings related to dexamisole and levamisole, offering valuable insights for researchers in pharmacology and drug development.

Stereochemistry: The Foundation of Divergent Activity

The core structure of tetramisole features a single chiral center at the C6 position of the phenylimidazothiazole ring system. This chirality gives rise to two enantiomers, levamisole and dexamisole, which are non-superimposable mirror images of each other. The spatial arrangement of the phenyl group is the key differentiating feature that dictates their interaction with biological targets.

-

Levamisole: (S)-(-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole[1][2]

-

Dexamisole: (R)-(+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole[2][3]

The resolution of racemic tetramisole into its constituent enantiomers is a critical step in harnessing their distinct therapeutic properties. Various methods for this chiral separation have been developed, including diastereomeric salt resolution.[4][5][6]

Levamisole: Anthelmintic and Immunomodulatory Powerhouse

Levamisole is the pharmacologically active enantiomer responsible for the anthelmintic efficacy of tetramisole.[1][7] It also exhibits significant immunomodulatory effects, which have been explored for various therapeutic applications.[8][9][10][11]

Anthelmintic Activity

Mechanism of Action: Levamisole acts as a specific agonist of the nicotinic acetylcholine receptors (nAChRs) in the muscle cells of nematodes.[9][12] This binding leads to the opening of ion channels, causing an influx of cations and subsequent depolarization of the muscle cell membrane. The persistent depolarization results in spastic paralysis of the worms, which are then expelled from the host's gastrointestinal tract.

Quantitative Analysis of Anthelmintic Activity: The potency of levamisole as an anthelmintic is often quantified by its half-maximal effective concentration (EC50) in nematode paralysis or motility assays.

| Parameter | Value | Assay | Organism |

| EC50 (Anthelmintic) | 1.91 µM | Motility Assay | Caenorhabditis elegans |

| EC50 (α3β4 nAChR) | 100 µM | Positive Allosteric Modulator | Human |

| EC50 (α3β2 nAChR) | 300 µM | Positive Allosteric Modulator | Human |

Table 1: Quantitative data on the anthelmintic and nAChR modulatory activity of Levamisole. Note that the EC50 for anthelmintic activity in nematodes is significantly lower than its modulatory effect on human nAChRs.

Immunomodulatory Activity

The immunomodulatory effects of levamisole are complex and appear to involve multiple mechanisms, including the restoration of depressed immune function rather than non-specific stimulation.[13]

Mechanisms of Action:

-

T-Cell and Macrophage Stimulation: Levamisole enhances T-cell responses by stimulating their activation and proliferation. It also potentiates monocyte and macrophage functions, including phagocytosis and chemotaxis.[8][10][13]

-

Thymopoietin Mimicry: It has been proposed that levamisole may mimic the action of the thymic hormone thymopoietin, which plays a crucial role in the regulation of the immune system.[8] However, some studies suggest that their mechanisms of action in certain inflammatory conditions may differ.[14]

-

Signaling Pathway Modulation: Recent studies have elucidated the involvement of specific signaling pathways in levamisole's immunomodulatory effects:

-

Toll-Like Receptor (TLR) Signaling: Levamisole can induce the maturation of dendritic cells and enhance T-cell activation towards a Th1 response, a process that can be inhibited by TLR2-neutralizing antibodies.[3][15]

-

JAK/STAT and TLR Signaling: In the context of aplastic anemia, levamisole has been shown to suppress T-cell activation by inhibiting the JAK/STAT and TLR signaling pathways.[2][7]

-

p53-Dependent DNA Damage Response: Levamisole can suppress the activation and proliferation of human T-cells by inducing a p53-dependent DNA damage response.[6][16]

-

Quantitative Analysis of Immunomodulatory Activity:

| Parameter | Concentration | Effect | Assay |

| T-Cell Proliferation | 25 ng/ml - 25 µg/ml | Augmentation of antigen-stimulated lymphocyte proliferation | Lymphocyte Proliferation Assay |

| Dendritic Cell Maturation | 1 µM | Increased expression of CD80, CD86, CD83, and HLA-DR | Flow Cytometry |

| Cytokine Production (DC) | 1 µM | Increased IL-12 p40 and IL-10 production | ELISA |

| T-Cell Proliferation Inhibition | 1 mM | Significant reduction in anti-CD3/CD28 stimulated T-cell proliferation | CFSE Assay |

Table 2: Quantitative data on the immunomodulatory effects of Levamisole.

Dexamisole: Antidepressant Potential and Noradrenergic Activity

In stark contrast to its enantiomer, dexamisole exhibits little to no anthelmintic activity.[17] Instead, its pharmacological profile is characterized by antidepressant-like effects and a distinct interaction with the central noradrenergic system.[3][4][14]

Antidepressant-like Activity

Mechanism of Action: The antidepressant effects of dexamisole are linked to its ability to modulate noradrenergic neurotransmission. It has been shown to inhibit the neuronal uptake of norepinephrine, thereby increasing its concentration in the synaptic cleft. This action is similar to that of some tricyclic antidepressants.

Experimental Evidence: Studies using the forced swim test (FST) in rats, a common behavioral assay for screening antidepressant drugs, have demonstrated the antidepressant-like properties of dexamisole. In this test, a reduction in the duration of immobility is indicative of an antidepressant effect.

| Parameter | Observation | Assay | Organism |

| Immobility Duration | Reduced | Forced Swim Test | Rats |

| Norepinephrine Uptake | Inhibited | In vitro tissue uptake studies | Dog Saphenous Veins |

| Norepinephrine Overflow (Nerve Stimulation) | Augmented | In vitro superfusion studies | Dog Saphenous Veins |

| Monoamine Oxidase Activity | Weakly Inhibited | In vitro enzyme assay | Dog Saphenous Veins |

Table 3: Summary of the observed antidepressant-like and noradrenergic effects of Dexamisole.

Experimental Protocols

Nematode Motility (Paralysis) Assay for Anthelmintic Activity

This protocol is adapted from methods used for Caenorhabditis elegans.

Objective: To determine the EC50 of levamisole for inducing paralysis in nematodes.

Materials:

-

Synchronized population of L4 stage C. elegans.

-

NGM (Nematode Growth Medium) agar plates.

-

E. coli OP50 culture.

-

Levamisole stock solution.

-

M9 buffer.

-

Multi-well plates.

-

Microscope.

Procedure:

-

Prepare NGM plates seeded with E. coli OP50.

-

Culture synchronized L4 stage nematodes on the plates.

-

Prepare serial dilutions of levamisole in M9 buffer in a multi-well plate.

-

Wash the nematodes from the NGM plates with M9 buffer and add a defined number of worms to each well of the multi-well plate.

-

Incubate the plate at a constant temperature (e.g., 20°C).

-

At specified time points (e.g., every 30 minutes for 4 hours), observe the worms under a microscope and count the number of paralyzed (immotile) and motile worms in each well.[5]

-

Calculate the percentage of paralyzed worms for each levamisole concentration.

-

Plot the percentage of paralysis against the log of the levamisole concentration and determine the EC50 value using a suitable sigmoidal dose-response curve fitting model.

References

- 1. Differential effects of the isomers of tetramisole on adrenergic neurotransmission in cutaneous veins of dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psychopharmacological profile of dexamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways [frontiersin.org]

- 8. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 12. animal.research.wvu.edu [animal.research.wvu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Thymopoietin and levamisole in chronic granulomatous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of antidepressant activity by forced swimming test may depend on pre-exposure of rats to a stressful situation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Tetramisole Enantiomers: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Chiral Anthelmintic

The story of tetramisole begins in 1966 at Janssen Pharmaceutica, a company founded by the prolific scientist Dr. Paul Janssen.[1][2][3] Initially synthesized as a racemic mixture—containing equal parts of two non-superimposable mirror-image molecules, or enantiomers—tetramisole (racemic 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole) was identified as a potent and broad-spectrum anthelmintic agent.[4] However, it was soon discovered that the biological activity was not equally distributed between its two enantiomers.

Scientists at American Cyanamid successfully separated, or "resolved," the optical isomers of tetramisole.[5] This pivotal work revealed that the levorotatory isomer, named levamisole , was responsible for the vast majority of the anthelmintic activity.[4][5] Conversely, the dextrorotatory isomer, dexamisole , was found to be significantly less potent as an antiparasitic and contributed disproportionately to the mixture's side effects.[4] This classic example of stereoselectivity—where the three-dimensional structure of a molecule dictates its biological function—led to the commercial development of levamisole as a standalone drug, offering a wider margin of safety and requiring lower dosages than the original racemic tetramisole.[5]

Pharmacodynamics: The Tale of Two Enantiomers

The distinct biological activities of levamisole and dexamisole stem from their differential interactions with biological targets.

-

Levamisole (S-enantiomer): The primary anthelmintic action of levamisole is achieved through its function as a potent agonist of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[6][7] This agonistic activity leads to sustained muscle contraction and subsequent spastic paralysis, causing the worms to be expelled from the host.[6] Beyond its antiparasitic effects, levamisole was found to possess significant immunomodulatory properties. It can restore depressed immune function by stimulating antibody formation and enhancing T-cell activation and proliferation.[6] This led to its use in human medicine as an adjuvant therapy for colon cancer and in the treatment of autoimmune disorders like rheumatoid arthritis.[6][8]

-

Dexamisole (R-enantiomer): Dexamisole is several-fold less potent as an antiparasitic agent.[4] While it shares some of the broader pharmacological properties of the tetramisole structure, its contribution to the desired anthelmintic effect is minimal. Studies have shown that both enantiomers can interfere with adrenergic neurotransmission, but through different mechanisms; for example, dexamisole inhibits the neuronal uptake of norepinephrine more strongly than levamisole.[9]

Quantitative Physicochemical and Pharmacokinetic Properties

The separation of enantiomers is critical due to their differing pharmacokinetic profiles, which can affect both efficacy and toxicity.

| Property | Levamisole (S-enantiomer) | Dexamisole (R-enantiomer) | Reference |

| Molecular Formula | C₁₁H₁₂N₂S | C₁₁H₁₂N₂S | [6] |

| Molecular Weight | 204.29 g/mol | 204.29 g/mol | [8] |

| Melting Point (HCl Salt) | 227-229 °C | Not Commercially Available | [6] |

| Water Solubility (HCl Salt) | Freely Soluble (210 g/L at 20°C) | Not Commercially Available | [6][7] |

| Apparent Elimination Half-Life (Human) | 2.87–4.77 hours | 7.02–10.0 hours | [10][11] |

| Limit of Quantification (LC-MS/MS in plasma) | 0.1 ng/mL | 0.1 ng/mL | [12][13] |

Signaling Pathways

Anthelmintic Mechanism of Levamisole

The primary mechanism for parasite expulsion is direct, potent stimulation of nematode-specific nicotinic acetylcholine receptors, leading to paralysis.

Caption: Anthelmintic signaling pathway of Levamisole.

Immunomodulatory Mechanism of Levamisole

Levamisole's effect on the host immune system is more complex, involving the activation of dendritic cells (DCs), which in turn directs the T-cell response.

Caption: Immunomodulatory signaling pathway of Levamisole.

Key Experimental Protocols

Chemical Synthesis of Racemic Tetramisole

The synthesis of racemic tetramisole can be achieved through various routes. One common method involves the reaction of styrene with chlorine and ethanolamine, followed by cyclization.

Materials:

-

Styrene

-

Acetonitrile

-

Chlorine gas

-

Ethanolamine

-

Potassium hydroxide

-

Ethanol

-

Methylene chloride

-

Thionyl chloride

Procedure: [14]

-

Styrene Chlorohydrin Formation: A mixture of styrene (83 g) and acetonitrile (262 g) is cooled to 0°C. Chlorine gas (57 g) is bubbled through the mixture over one hour, maintaining the temperature between 0-5°C.

-

Imidazoline Ring Formation: Ethanolamine (54 g) is added to the reaction mixture over 40 minutes, keeping the temperature at 0-5°C. The cooling bath is removed, and the mixture is heated to 50°C for one hour.

-

Work-up: Acetonitrile is removed by distillation. The resulting intermediate, a substituted imidazoline, is then hydrolyzed.

-

Hydrolysis: The intermediate (30 g) is refluxed with potassium hydroxide (60 g) in 150 ml ethanol and 40 ml water for 24 hours.

-

Extraction: The ethanol is removed, and the residue is taken up in water. The aqueous solution is extracted three times with methylene chloride. The combined organic extracts are washed, dried, and the solvent is evaporated to yield the diamine intermediate.

-

Final Cyclization: The diamine is then reacted with a cyclizing agent like thionyl chloride to form the final tetramisole ring structure.

Resolution of Tetramisole Enantiomers via Diastereomeric Salt Crystallization

This protocol utilizes a chiral resolving agent, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA), to form diastereomeric salts with different solubilities, allowing for their separation.

Caption: Workflow for the chiral resolution of tetramisole.

-

Dissolution: Racemic tetramisole is dissolved in a suitable solvent system, such as a mixture of water and dichloromethane.

-

Addition of Resolving Agent: An equimolar amount of a chiral resolving agent, like O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA), is added to the solution. This forms a pair of diastereomeric salts.

-

Crystallization: The solution is heated (e.g., to 40°C) to ensure complete dissolution and then slowly cooled (e.g., to 5°C) to induce crystallization. One diastereomeric salt (e.g., the salt of (S)-levamisole and (R,R)-DBTA) will be less soluble and precipitate out of the solution. The application of ultrasound can be used to influence kinetic vs. thermodynamic control of crystallization.

-

Isolation: The precipitated salt is isolated by filtration.

-

Liberation of Free Base: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the resolving acid and liberate the enantiomerically pure free base (levamisole), which can then be extracted with an organic solvent. The resolving agent remains in the aqueous layer and can be recovered.

-

Isolation of the Other Enantiomer: The other enantiomer (dexamisole) can be recovered from the filtrate from step 4 by a similar process of basification and extraction.

Enantioselective Quantification by LC-MS/MS

This method allows for the separation and precise quantification of levamisole and dexamisole in biological matrices like serum or plasma.

Instrumentation & Parameters: [10][12]

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Mass Spectrometer: Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as Lux i-cellulose-5 or Astec Cyclobond I 2000 DMP.

-

Mobile Phase (Isocratic): A mixture of an aqueous buffer and an organic solvent. For example, a 1:1 mixture of 10 mM ammonium acetate in water (Phase A) and acetonitrile (Phase B).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 50°C.

-

Detection: MS/MS detection in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for each enantiomer and an internal standard.

Sample Preparation (Serum): [10]

-

Spiking: 200 μL of serum is spiked with an internal standard solution (e.g., deuterated tetramisole).

-

Protein Precipitation: Acetonitrile is added to precipitate proteins. The sample is mixed and centrifuged.

-

Solid-Phase Extraction (SPE): The supernatant is diluted with a buffer (e.g., phosphate buffer, pH 6) and applied to a pre-conditioned cation-exchange SPE cartridge.

-

Washing: The cartridge is washed with water and a water/methanol mixture.

-

Elution: The analytes are eluted using a mixture like dichloromethane/isopropanol/ammonia solution (80/20/4, v/v/v).

-

Reconstitution: The eluate is evaporated to dryness under nitrogen and the residue is reconstituted in a small volume of mobile phase for injection into the LC-MS/MS system.

Conclusion

The history of tetramisole is a quintessential example of the importance of stereochemistry in drug development. The initial discovery of the racemate as a potent anthelmintic was a significant breakthrough. However, the subsequent resolution of its enantiomers, levamisole and dexamisole, and the characterization of their distinct pharmacological and pharmacokinetic profiles, marked a crucial advancement. This led to the development of a safer, more effective drug in levamisole and provided researchers with distinct chemical tools to probe biological systems. The methodologies developed for its synthesis, resolution, and analysis continue to be relevant in the fields of pharmaceutical chemistry and toxicology.

References

- 1. Our heritage [innovativemedicine.jnj.com]

- 2. Janssen_Pharmaceutica [bionity.com]

- 3. Janssen Pharmaceuticals - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Levamisole as an Experimental Immunomodulating Agent | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 7. Levamisole hydrochloride | 16595-80-5 [chemicalbook.com]

- 8. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 11. Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. researchgate.net [researchgate.net]

- 16. Effect of ultrasound-assisted crystallization in the diastereomeric salt resolution of tetramisole enantiomers in ternary system with O,O'-dibenzoyl-(2R,3R)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

pharmacological profile of Dexamisole hydrochloride

An In-depth Technical Guide to the Pharmacological Profile of Dexamisole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral molecule, specifically the (R)-enantiomer of the racemic compound tetramisole.[1][2] While its corresponding (S)-enantiomer, Levamisole, is known for its anthelmintic and immunomodulatory properties, Dexamisole has a distinct pharmacological profile.[3][4] Early preclinical studies have identified it as possessing antidepressant-like effects, primarily attributed to its activity within the central noradrenergic system.[1][3][5][6]

This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its mechanism of action, pharmacokinetics, and the experimental protocols used for its characterization. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Pharmacological Profile

Pharmacodynamics

The primary mechanism of action for Dexamisole's antidepressant-like effects appears to be its interaction with the noradrenergic system.

Mechanism of Action: Central Noradrenergic Activity

Preclinical studies indicate that Dexamisole exhibits a pharmacological profile similar in some aspects to tricyclic antidepressants.[5] The core of its activity is believed to be the inhibition of norepinephrine reuptake at the synaptic cleft. An in vitro study using a dog cutaneous vein model demonstrated that Dexamisole was more potent than its enantiomer, Levamisole, at inhibiting the tissue uptake of norepinephrine.[7] This action would lead to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic signaling. This is a well-established mechanism for many antidepressant drugs.

Antidepressant-Like Effects in Preclinical Models

The antidepressant potential of Dexamisole has been demonstrated in established rodent behavioral tests:

-

Forced Swim Test (Despair Test): In rats, Dexamisole administration was shown to reduce the duration of immobility, an effect consistent with antidepressant activity.[5]

-

Spinal Flexor Reflex Test: Dexamisole produced a stimulation of the hind limb flexor reflex in spinal rats. This effect was blocked by the α-adrenergic antagonist phenoxybenzamine, further supporting a noradrenergic mechanism of action.[5]

Pharmacokinetics

The pharmacokinetic properties of Dexamisole have been investigated in humans following the administration of the racemic mixture, tetramisole. These studies reveal significant stereoselective differences in metabolism and elimination between Dexamisole and Levamisole.

A self-administration study in human subjects who took 10 mg of racemic tetramisole hydrochloride showed that Dexamisole has a significantly longer apparent elimination half-life compared to Levamisole.[8][9][10][] Furthermore, the peak serum concentration (Cmax) of Dexamisole was observed to be higher than that of Levamisole.[8] This suggests that Dexamisole is cleared from the body more slowly than its enantiomer.

Table 1: Comparative Pharmacokinetic Parameters of Dexamisole and Levamisole in Humans

| Parameter | Dexamisole (R-enantiomer) | Levamisole (S-enantiomer) | Reference(s) |

|---|---|---|---|

| Apparent Elimination Half-life (t1/2) | 7.02 – 10.0 hours | 2.87 – 4.77 hours | [8][9][10][] |

| Peak Serum Concentration (Cmax) | Higher than Levamisole (mean 28.2 ng/mL) | Lower than Dexamisole (mean 18.3 ng/mL) | [8] |

| Time to Peak Concentration (tmax) | Did not differ significantly from Levamisole | Did not differ significantly from Dexamisole |[8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of Dexamisole.

Protocol: Norepinephrine Reuptake Inhibition Assay

This protocol describes a representative method for quantifying the inhibitory effect of a compound on the norepinephrine transporter (NET) using a cell-based assay with radiolabeled norepinephrine.[7]

Objective: To determine the IC50 value of Dexamisole for the human norepinephrine transporter (hNET).

Materials:

-

SK-N-BE(2)C cells (or other cells endogenously expressing hNET, like HEK293 cells transfected with hNET).

-

Cell culture medium and supplements.

-

24-well or 96-well cell culture plates.

-

Krebs-Ringer-HEPES (KRH) assay buffer.

-

[3H]Norepinephrine ([3H]NE) radiotracer.

-

This compound.

-

Desipramine (as a positive control/reference inhibitor).

-

Scintillation fluid and liquid scintillation counter.

Methodology:

-

Cell Culture and Plating:

-

Culture SK-N-BE(2)C cells under standard conditions (e.g., 37°C, 5% CO2).

-

Plate the cells into 24-well or 96-well plates at a predetermined density (e.g., 200,000 cells/well for a 24-well plate) and allow them to adhere and grow for 24-48 hours.

-

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Perform serial dilutions of the Dexamisole stock solution in KRH assay buffer to create a range of test concentrations (e.g., from 1 nM to 100 µM).

-

Prepare a working solution of [3H]NE in KRH buffer at a concentration near its KM for the transporter.

-

Prepare solutions for determining total binding (TB; buffer only) and non-specific binding (NSB; a high concentration of a known NET inhibitor like 5 µM desipramine).

-

-

Assay Procedure:

-

Aspirate the culture medium from the wells.

-

Wash the cells gently with KRH buffer.

-

Add the Dexamisole dilutions, TB buffer, or NSB buffer to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the uptake reaction by adding the [3H]NE working solution to all wells.

-

Incubate for a defined period (e.g., 10 minutes) at room temperature.

-

-

Termination and Lysis:

-

Terminate the assay by rapidly aspirating the buffer from the wells.

-

Wash the cells multiple times (e.g., 2-3 times) with ice-cold KRH buffer to remove unbound radiotracer.

-

Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100) to each well and shaking.

-

-

Quantification and Data Analysis:

-

Transfer the cell lysate from each well to a scintillation vial.

-

Add scintillation fluid and count the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the percent inhibition for each Dexamisole concentration relative to the control wells (TB and NSB).

-

Plot the percent inhibition against the logarithm of the Dexamisole concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol: Rat Forced Swim Test (Porsolt Test)

This protocol outlines the procedure for the forced swim test, a widely used behavioral assay to screen for antidepressant-like activity in rodents.[1][12][13][14]

Objective: To assess the effect of Dexamisole on depression-like behavior, measured by the duration of immobility.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

A transparent cylindrical container (approx. 40-50 cm high, 20 cm diameter).

-

Water bath or heater to maintain water temperature.

-

Video camera and recording software.

-

Stopwatch.

-

This compound and vehicle (e.g., saline).

Methodology:

-

Animal Acclimation and Handling:

-

House the rats under standard laboratory conditions with a 12-hour light/dark cycle.

-

Handle the rats daily for several days prior to the experiment to reduce stress.

-

-

Drug Administration:

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the test session (e.g., 30-60 minutes).

-

-

Day 1: Pre-Test Session (Habituation):

-

Fill the cylinder with water (24-25°C) to a depth of approximately 30 cm, ensuring the rat cannot touch the bottom with its tail or feet.

-

Individually place each rat into the cylinder for a 15-minute session.

-

After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage. This session induces a state of learned helplessness.

-

-

Day 2: Test Session:

-

24 hours after the pre-test session, administer the drug/vehicle as before.

-

Place the rat back into the same cylinder with fresh water at the same temperature.

-

Record the behavior for a 5-minute test session using a video camera.

-

-

Behavioral Scoring:

-

An observer, blinded to the treatment groups, scores the video recordings.

-

The primary behavior measured is immobility , defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

-

Other behaviors, such as swimming (active movements around the cylinder) and climbing (active attempts to scale the walls), can also be scored.

-

-

Data Analysis:

-

Calculate the total duration (in seconds) of immobility for each rat during the 5-minute test.

-

Compare the mean immobility times between the Dexamisole-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Protocol: Chiral LC-MS/MS for Pharmacokinetic Analysis

This protocol describes the analytical method used to separate and quantify Dexamisole and Levamisole in biological matrices like serum.[8][10][]

Objective: To determine the concentration-time profiles of Dexamisole and Levamisole in serum samples.

Materials:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chiral chromatography column (e.g., a polysaccharide-based chiral stationary phase).

-

Mobile phase solvents (e.g., acetonitrile, methanol, ammonium formate buffer).

-

Serum samples from subjects.

-

Dexamisole and Levamisole analytical standards.

-

Deuterated internal standard (e.g., tetramisole-d5).

-

Protein precipitation agents (e.g., ice-cold acetonitrile).

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw serum samples.

-

To a small aliquot of serum (e.g., 100 µL), add the internal standard.

-

Add a larger volume of a cold protein precipitation agent (e.g., 300 µL of acetonitrile).

-

Vortex the mixture vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Separation:

-

Equilibrate the chiral LC column with the mobile phase.

-

Inject the prepared sample supernatant onto the LC system.

-

Run a gradient or isocratic elution method to achieve baseline separation of the Dexamisole and Levamisole enantiomers. The specific mobile phase composition and gradient will depend on the chosen chiral column.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for Dexamisole, Levamisole, and the internal standard to ensure specificity and sensitivity. For example, for tetramisole, a transition might be m/z 205.1 → 178.0.

-

-

Quantification and Data Analysis:

-

Generate a calibration curve using standard solutions of known concentrations of Dexamisole and Levamisole.

-

Integrate the peak areas for Dexamisole, Levamisole, and the internal standard in the chromatograms from the unknown samples.

-

Calculate the concentration of each enantiomer in the serum samples by interpolating from the calibration curve, using the ratio of the analyte peak area to the internal standard peak area.

-

Plot the concentrations over time to generate pharmacokinetic profiles and calculate parameters like t1/2, Cmax, and AUC.

-

Visualizations: Pathways and Workflows

The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to Dexamisole's pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of dexamethasone on monoamine oxidase inhibiton by iproniazid in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dexamisole | C11H12N2S | CID 66374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of catecholamines on spinal motoneurones and spinal reflex discharges in the isolated spinal cord of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. List of MAO inhibitors + Uses & Side Effects - Drugs.com [drugs.com]

- 12. researchgate.net [researchgate.net]

- 13. animal.research.wvu.edu [animal.research.wvu.edu]

- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]

Dexamisole Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Core Physicochemical Properties, Pharmacokinetics, and Putative Antidepressant Mechanisms

This technical guide provides a comprehensive overview of Dexamisole hydrochloride, the dextrorotatory enantiomer of tetramisole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its chemical identity, pharmacological data, and the experimental methodologies used to characterize its effects.

Core Chemical and Physical Data

This compound is a synthetic imidazothiazole derivative. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 16595-76-9 | [1] |

| Molecular Formula | C₁₁H₁₂N₂S·HCl | |

| Molecular Weight | 240.75 g/mol | |

| IUPAC Name | (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole;hydrochloride | |

| Synonyms | (+)-Tetramisole hydrochloride, Dextramisole hydrochloride | |

| Appearance | White to pale cream crystalline powder | |

| Solubility | Freely soluble in water and methanol | [2][3] |

Pharmacokinetic Profile

A study involving the nasal administration of 10 mg of racemic tetramisole hydrochloride to three healthy male volunteers yielded the following pharmacokinetic parameters for Dexamisole and its enantiomer, Levamisole.

| Parameter | Dexamisole (R-isomer) | Levamisole (S-isomer) | Unit |

| Cmax (mean) | 28.2 | 18.3 | ng/mL |

| tmax (mean) | 1.78 - 4.03 | Not significantly different from Dexamisole | hours |

| Elimination Half-life (mean) | 7.02 - 10.0 | 2.87 - 4.77 | hours |

In Vitro Activity

Dexamisole's primary mechanism of action is believed to be related to its interaction with the noradrenergic system.

| Target | Activity | Quantitative Data |

| Norepinephrine Transporter (NET) | Inhibition of norepinephrine reuptake | More potent than Levamisole (Specific IC50 not identified in reviewed literature) |

| Monoamine Oxidase (MAO) | Weak inhibition | Less potent than Levamisole (Specific IC50 not identified in reviewed literature) |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the pharmacological properties of Dexamisole.

Enantioselective Quantification of Dexamisole in Serum via LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of Dexamisole and Levamisole in serum samples.

1. Sample Preparation:

- Spike 200 µL of serum with an internal standard solution (e.g., deuterated tetramisole).

- Perform solid-phase extraction (SPE) using a suitable cartridge.

- Elute the analytes and evaporate the solvent under a gentle stream of nitrogen.

- Reconstitute the residue in 50 µL of methanol for analysis.

2. Chromatographic Conditions:

- LC System: Agilent 1290 Infinity or equivalent.

- Chiral Column: A suitable chiral stationary phase for enantiomeric separation (e.g., based on a polysaccharide derivative).

- Mobile Phase: An optimized mixture of organic solvent and buffer to achieve baseline separation of the enantiomers.

- Flow Rate: Optimized for the specific column dimensions.

- Injection Volume: Typically 1-5 µL.

3. Mass Spectrometric Detection:

- MS System: A triple quadrupole mass spectrometer (e.g., Agilent 6495) operated in multiple reaction monitoring (MRM) mode.

- Ionization Source: Electrospray ionization (ESI) in positive mode.

- MRM Transitions: Monitor specific precursor-to-product ion transitions for Dexamisole, Levamisole, and the internal standard. For tetramisole, transitions such as m/z 205.1 → 178.0 and 205.1 → 91.0 can be used.

- Data Analysis: Quantify the concentration of each enantiomer by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Forced Swim Test (FST) in Rats

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

1. Apparatus:

- A transparent plastic cylinder (approximately 40-60 cm high and 20 cm in diameter).

- The cylinder is filled with water (23-25°C) to a depth where the rat cannot touch the bottom with its hind paws or tail (typically 30 cm).

2. Procedure:

- Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute period. This initial exposure induces a state of behavioral despair in the subsequent test. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

- Test Session (Day 2): Administer this compound or the vehicle control at the desired dose and route (e.g., intraperitoneally) at a specified time before the test (e.g., 30-60 minutes). Place the rat back into the swim cylinder for a 5-minute test session.

- Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water. A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Hind Limb Flexor Reflex in Spinal Rats

This test is used to assess the central noradrenergic activity of a compound.

1. Animal Preparation:

- Use adult male rats.

- The spinal cord is transected at the level of the first thoracic vertebra (T1) under anesthesia. This procedure isolates the spinal reflexes from supraspinal influences.

- Allow the animals to recover from anesthesia.

2. Experimental Setup:

- Secure the rat in a stereotaxic frame or a suitable restraining device.

- Attach a force transducer or a similar recording device to the hind limb to measure the flexor reflex.

3. Procedure:

- Stimulation: Apply a noxious stimulus (e.g., a pinch to the paw or a controlled electrical stimulus) to the hind paw to elicit a flexor reflex.

- Drug Administration: Administer this compound intravenously or intraperitoneally.

- Measurement: Record the amplitude and duration of the hind limb flexion before and after drug administration. An increase in the flexor reflex is indicative of central noradrenergic stimulation.

- Antagonist Studies: To confirm the involvement of noradrenergic pathways, pre-treat the animals with an alpha-adrenergic antagonist like phenoxybenzamine and observe if the Dexamisole-induced enhancement of the reflex is blocked.

Proposed Mechanism of Action and Experimental Workflow

The following diagrams illustrate the putative signaling pathway for Dexamisole's antidepressant-like effects and a typical experimental workflow for its evaluation.

Caption: Proposed noradrenergic signaling pathway of Dexamisole.

References

Dexamisole as a Negative Control: An In-depth Technical Guide for Researchers

Introduction

In the realm of scientific research, the use of appropriate controls is fundamental to the validity and interpretation of experimental results. Negative controls, in particular, are crucial for establishing a baseline and ensuring that the observed effects are attributable to the experimental treatment and not to other variables. Dexamisole, the dextrorotatory enantiomer of the synthetic imidazothiazole derivative tetramisole, serves as an exemplary negative control in specific research applications, most notably in studies involving its levorotatory counterpart, Levamisole. This technical guide provides a comprehensive overview of the core principles and practical applications of Dexamisole as a negative control for researchers, scientists, and drug development professionals.

The Stereochemical Relationship Between Dexamisole and Levamisole

Dexamisole and Levamisole are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. Levamisole is the (S)-enantiomer, while Dexamisole is the (R)-enantiomer of tetramisole.[1] This seemingly subtle difference in three-dimensional structure leads to significant variations in their biological activities. While Levamisole exhibits potent anthelmintic, immunomodulatory, and enzyme-inhibiting properties, Dexamisole is largely devoid of these specific activities, making it an ideal negative control to demonstrate the stereospecificity of Levamisole's effects.[2]

Core Application: A Negative Control in Alkaline Phosphatase Inhibition Assays

The most prominent and well-documented application of Dexamisole is as a negative control in studies of alkaline phosphatase (AP) inhibition. Levamisole is a potent and stereospecific uncompetitive inhibitor of most AP isoenzymes, including those from the liver, bone, and kidney.[3][4] In contrast, Dexamisole does not inhibit these AP isoenzymes, even at high concentrations.[2] This differential activity allows researchers to unequivocally attribute the inhibition of AP to the specific action of Levamisole.

Quantitative Data: Levamisole vs. Dexamisole on Alkaline Phosphatase Activity

| Parameter | Levamisole | Dexamisole | Reference |

| Effect on most AP isoenzymes | Potent inhibitor | No significant inhibition | [2] |

| Inhibition Type | Uncompetitive | Not applicable | [3] |

| Concentration for Inhibition | Effective at concentrations as low as 0.1 mM | No inhibition at 10 mM | [2][5] |

Experimental Protocol: Alkaline Phosphatase Inhibition Assay

This protocol outlines a typical in vitro assay to measure AP activity and its inhibition by Levamisole, using Dexamisole as a negative control.

Materials:

-

Purified alkaline phosphatase (e.g., from bovine intestinal mucosa or human placenta)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Assay buffer (e.g., Diethanolamine buffer, pH 9.8)

-

Levamisole hydrochloride solution (e.g., 10 mM stock)

-

Dexamisole solution (e.g., 10 mM stock)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator at 37°C

Procedure:

-

Prepare Reagents: Dilute the AP enzyme in the assay buffer to the desired working concentration. Prepare serial dilutions of Levamisole and Dexamisole in the assay buffer.

-

Set up the Assay Plate:

-

Blank: Assay buffer only.

-

Positive Control (Uninhibited Enzyme): AP enzyme solution and assay buffer.

-

Test (Levamisole): AP enzyme solution and serial dilutions of Levamisole.

-

Negative Control (Dexamisole): AP enzyme solution and serial dilutions of Dexamisole.

-

-

Pre-incubation: Add the enzyme and inhibitor (or buffer) to the respective wells of the microplate. Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the Reaction: Add the pNPP substrate solution to all wells to start the enzymatic reaction.

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a total of 10-20 minutes. The increase in absorbance corresponds to the formation of p-nitrophenol.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each condition by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the reaction rates to the positive control (uninhibited enzyme) to determine the percentage of inhibition for each concentration of Levamisole and Dexamisole.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for Levamisole. The plot for Dexamisole should show no significant inhibition.

-

Other Potential Research Applications and Considerations

While the use of Dexamisole as a negative control is most firmly established in the context of AP inhibition, its application can be considered in other areas of Levamisole research, albeit with important caveats.

Immunomodulation Studies

Levamisole has been shown to have immunomodulatory effects, restoring depressed immune function.[6] In studies investigating these properties, Dexamisole could theoretically be used as a control to demonstrate that the observed immune response is specific to the levorotatory isomer. However, researchers must be aware that some studies have not found a potent in vitro immunomodulatory effect of Levamisole on certain parameters.[7]

Experimental Considerations:

-

When designing in vitro immunology experiments, such as lymphocyte proliferation assays or cytokine production measurements, including Dexamisole at the same concentrations as Levamisole can help dissect the stereospecificity of any observed effects.

-

A typical experimental setup would involve treating immune cells (e.g., peripheral blood mononuclear cells) with a stimulant (e.g., phytohemagglutinin or an antigen) in the presence of Levamisole, Dexamisole, or a vehicle control.

Neuroscience Research

Levamisole's primary anthelmintic action is through its agonistic activity on nicotinic acetylcholine receptors in nematodes.[6] While its neurological effects in mammals are less characterized, some research suggests Dexamisole itself is not inert and may possess antidepressant-like properties. This intrinsic activity of Dexamisole complicates its use as a simple negative control in neuroscience studies.

Experimental Considerations:

-

Researchers investigating the neurological effects of Levamisole should exercise caution when using Dexamisole as a control.

-

It is crucial to include a vehicle-only control group to assess the baseline and to compare the effects of both Levamisole and Dexamisole against this baseline. Any observed effects of Dexamisole should be considered in the interpretation of the results for Levamisole.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. | Semantic Scholar [semanticscholar.org]

- 5. Resistance to Levamisole (R12456) in heat-stable alkaline phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunological effects of levamisole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inert Counterpart: A Technical Guide to the Role of Dexamisole as an Inactive Enantiomer in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stereochemical Relationship: Levamisole and Dexamisole

Levamisole is the levorotatory (S)-enantiomer of tetramisole, while dexamisole is the dextrorotatory (R)-enantiomer. The anthelmintic potency of tetramisole is almost entirely attributed to levamisole, which is several-fold more potent than dexamisole in this regard. This difference in biological activity underscores the principle of stereospecificity in drug-receptor interactions.

Quantitative Data Summary

The following tables summarize the quantitative data comparing the properties and biological activities of levamisole and dexamisole.

Table 1: Pharmacokinetic Parameters of Levamisole and Dexamisole in Human Serum After a Single Dose of Racemic Tetramisole

| Parameter | Levamisole | Dexamisole | Reference |

| Mean Maximum Concentration (cmax) | 18.3 ng/mL | 28.2 ng/mL | [1] |

| Mean Time to Maximum Concentration (tmax) | 1.78 - 4.03 h | 1.78 - 4.03 h | [1] |

| Apparent Elimination Half-life (t1/2) | 2.87 - 4.77 h | 7.02 - 10.0 h | [1] |

Table 2: Analytical Quantification Parameters for Levamisole and Dexamisole in Equine Plasma by LC-MS/MS

| Parameter | Levamisole | Dexamisole | Reference |

| Linearity Range | 0 - 50 ng/mL | 0 - 50 ng/mL | [2] |

| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL | [2] |

| Inter-day Precision (%RSD) | 2.85% | 3.16% | [2] |

| Accuracy | 99.16 - 102.82% | 97.78 - 102.44% | [2] |

Key Experimental Applications of Dexamisole as an Inactive Control

Dexamisole's primary role in research is to serve as a negative control to demonstrate that the observed effects of levamisole are due to its specific chemical structure and not to general properties of the molecule.

Investigating Nicotinic Acetylcholine Receptor (nAChR) Agonism

Levamisole's anthelmintic activity is primarily mediated through its agonistic action on nicotinic acetylcholine receptors (nAChRs) in nematode muscle, leading to spastic paralysis. Dexamisole, in contrast, shows significantly less to no activity at these receptors.

This assay is a classic method to assess the function of nAChRs in the model organism Caenorhabditis elegans.

Objective: To demonstrate the stereospecific effect of levamisole on locomotion by comparing its effect to that of dexamisole.

Materials:

-

Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50

-

Synchronized populations of wild-type C. elegans

-

M9 buffer

-

Levamisole hydrochloride stock solution (100 mM)

-

Dexamisole hydrochloride stock solution (100 mM)

-

24-well microtiter plates

Methodology:

-

Grow synchronized populations of L4 stage C. elegans on NGM plates.

-

Prepare working solutions of levamisole and dexamisole in M9 buffer at the desired final concentrations (e.g., 100 µM). Prepare a vehicle control with M9 buffer only.

-

Wash the worms off the NGM plates with M9 buffer and transfer approximately 20-30 worms into each well of a 24-well plate.

-

Add the levamisole, dexamisole, or vehicle control solutions to the respective wells.

-

Incubate the plates at 20°C.

-

At regular time intervals (e.g., every 15 minutes for 2 hours), observe the worms under a dissecting microscope.

-

Count the number of paralyzed (immotile) and non-paralyzed (motile) worms in each well. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.

-

Calculate the percentage of paralyzed worms for each condition at each time point.

Expected Results:

-

Worms treated with levamisole will exhibit a time-dependent increase in paralysis.

-

Worms treated with dexamisole will show little to no paralysis, similar to the vehicle control.

Studies on Immunomodulation